molecular formula C13H19BrO2S B1383983 5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde CAS No. 2055812-54-7

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde

Cat. No.: B1383983
CAS No.: 2055812-54-7
M. Wt: 319.26 g/mol
InChI Key: VJMGHDAGOIUSEO-UHFFFAOYSA-N
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Description

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H19BrO2S and a molecular weight of 319.26 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromo substituent and an ethylhexyl ether group.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in condensation reactions, which are essential for the synthesis of thiophene derivatives . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds, leading to the formation of stable complexes that facilitate various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of apoptosis suppressor proteins such as Bcl-2, Bcl-XL, and Bcl-w, leading to changes in cell survival and proliferation . Additionally, this compound can affect the expression of genes involved in metabolic pathways, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . This compound can also bind to specific DNA sequences, altering gene expression and influencing cellular processes such as apoptosis and cell cycle regulation . The molecular mechanism of this compound is complex and involves multiple pathways and interactions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. This compound is known to be stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Over time, the effects of this compound on cellular processes may change due to its gradual degradation, which can lead to alterations in its biochemical properties and interactions with biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may also be observed at high doses, including respiratory irritation, skin irritation, and eye damage . It is essential to carefully control the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects on biochemical processes. The localization and accumulation of this compound within cells are critical for its activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with various biomolecules and influences cellular processes The targeting signals and post-translational modifications that direct this compound to specific organelles are essential for its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-thiophenecarboxaldehyde to yield 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then reacted with 2-ethylhexanol in the presence of a base, such as potassium carbonate, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: 5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carboxylic acid.

    Reduction: 5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-methanol.

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMGHDAGOIUSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=C(SC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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